2-Acetyl-4-methylthiazole
Overview
Description
2-Acetyl-4-methylthiazole is an organic compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . It is commonly used in the flavor and fragrance industry, where it is used to add a savory, meaty, and roasted note to food products .
Molecular Structure Analysis
The molecular structure of 2-Acetyl-4-methylthiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The IUPAC Standard InChI isInChI=1S/C6H7NOS/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3
. Physical And Chemical Properties Analysis
2-Acetyl-4-methylthiazole has a molecular weight of 141.19 g/mol . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . It has a melting point of 34-38°C .Scientific Research Applications
2-Acetyl-4-methylthiazole is a chemical compound with the formula C6H7NOS . It’s often used in gas chromatography , a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.
Thiazoles, the class of compounds to which 2-Acetyl-4-methylthiazole belongs, have been the subject of much research due to their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
2-Acetyl-4-methylthiazole is a chemical compound that belongs to the class of thiazoles . While specific applications of 2-Acetyl-4-methylthiazole are not widely documented, thiazoles as a class have been extensively studied for their diverse biological activities . Here are some potential applications based on the properties of thiazoles:
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Antioxidants : Thiazoles can act as antioxidants, helping to protect cells from damage caused by free radicals .
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Analgesics : Some thiazoles have been found to have analgesic (pain-relieving) properties .
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Anti-inflammatories : Thiazoles can also act as anti-inflammatory agents, reducing inflammation in the body .
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Antimicrobials and Antifungals : Thiazoles have been used in the development of antimicrobial and antifungal drugs .
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Antivirals : Some thiazoles have antiviral properties and can be used in the treatment of viral infections .
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Antitumor or Cytotoxic Drug Molecules : Thiazoles have been studied for their potential use in cancer treatment due to their antitumor and cytotoxic properties .
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Gas Chromatography : 2-Acetyl-4-methylthiazole is often used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds .
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Antioxidants : Thiazoles can act as antioxidants, helping to protect cells from damage caused by free radicals .
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Analgesics : Some thiazoles have been found to have analgesic (pain-relieving) properties .
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Anti-inflammatories : Thiazoles can also act as anti-inflammatory agents, reducing inflammation in the body .
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Antimicrobials and Antifungals : Thiazoles have been used in the development of antimicrobial and antifungal drugs .
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Antivirals : Some thiazoles have antiviral properties and can be used in the treatment of viral infections .
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Antitumor or Cytotoxic Drug Molecules : Thiazoles have been studied for their potential use in cancer treatment due to their antitumor and cytotoxic properties .
Safety And Hazards
properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUIPSFYQGKAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415955 | |
Record name | 2-Acetyl-4-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-4-methylthiazole | |
CAS RN |
7533-07-5 | |
Record name | 2-Acetyl-4-methylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7533-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-4-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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